(R)-5-Ethyl-5-methylimidazolidine-2,4-dione
Übersicht
Beschreibung
(R)-5-Ethyl-5-methylimidazolidine-2,4-dione, also known as levetiracetam, is a medication used to treat epilepsy. It was first approved by the United States Food and Drug Administration (FDA) in 1999 for the treatment of partial-onset seizures in adults. Since then, it has been approved for use in children and for the treatment of other types of seizures.
Wirkmechanismus
The exact mechanism of action of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem is not fully understood. However, it is believed to work by binding to a specific protein in the brain called synaptic vesicle protein 2A (SV2A). This protein is involved in the release of neurotransmitters, which are chemicals that transmit signals between nerve cells. By binding to SV2A, (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem may reduce the release of certain neurotransmitters, thereby reducing the likelihood of seizures.
Biochemical and Physiological Effects:
Levetiracetam has been shown to have a number of biochemical and physiological effects. For example, it has been shown to increase the levels of certain neurotransmitters in the brain, such as gamma-aminobutyric acid (GABA). GABA is an inhibitory neurotransmitter that helps to regulate the activity of other neurotransmitters. By increasing the levels of GABA, (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem may help to reduce the likelihood of seizures.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem for lab experiments is its specificity for SV2A. This allows researchers to study the effects of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem on this specific protein without affecting other neurotransmitter systems. In addition, (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem has a relatively low toxicity profile, which makes it a safer option for use in lab experiments.
However, there are also limitations to using (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem in lab experiments. For example, it may not be effective in all types of seizures, which could limit its usefulness in certain experiments. In addition, the effects of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem may vary depending on the dosage and administration route, which could make it difficult to compare results between experiments.
Zukünftige Richtungen
There are a number of future directions for research on (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem. One area of interest is the potential use of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury. Another area of interest is the development of new formulations of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem that could improve its effectiveness and reduce side effects. Finally, researchers may continue to study the mechanism of action of (R)-5-Ethyl-5-methylimidazolidine-2,4-dionem in order to better understand its effects on the brain and develop more targeted therapies for epilepsy and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Levetiracetam has been extensively studied in both animal and human models for its antiepileptic properties. It has been shown to be effective in reducing the frequency and severity of seizures in patients with epilepsy. In addition, it has also been studied for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and traumatic brain injury.
Eigenschaften
IUPAC Name |
(5R)-5-ethyl-5-methylimidazolidine-2,4-dione | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2O2/c1-3-6(2)4(9)7-5(10)8-6/h3H2,1-2H3,(H2,7,8,9,10)/t6-/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VSJRBQDMBFFHMC-ZCFIWIBFSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)NC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@]1(C(=O)NC(=O)N1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.